molecular formula C24H27N3O5 B2743703 N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-70-8

N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2743703
CAS RN: 898427-70-8
M. Wt: 437.496
InChI Key: HGFCYTHUEQMBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
BenchChem offers high-quality N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research

This compound has been identified as a potential precursor for the synthesis of various biologically active molecules. Its structure is related to that of natural alkaloids, which are known to exhibit a range of pharmacological effects. For instance, derivatives of this compound could be explored for their opioid receptor binding activity, which might be beneficial in treating neurological disorders such as Alzheimer’s and Parkinson’s disease .

Cancer Therapeutics

The structural complexity of this compound makes it a candidate for anticancer drug design. Its analogs have been studied for their antiproliferative activity against various cancer cell lines. By modifying the compound’s structure, researchers can evaluate its efficacy in inducing cell cycle arrest and apoptosis in cancer cells .

Neuroprotective Agents

Due to its structural similarity to compounds that have shown neuroprotective properties, this compound could be used in the development of treatments for brain disorders where neuroinflammation is a key factor in the disease’s pathogenesis .

Molecular Diversity Studies

The compound serves as a starting material for creating a diverse array of molecules with potential biological activities. It can be used to synthesize novel heterocyclic compounds, which are then screened for various biological activities, including antitumor properties .

Chemical Synthesis and Catalysis

In chemical synthesis, this compound can act as an intermediate for the preparation of complex molecules. Its derivatives can be used to catalyze various chemical reactions, potentially leading to the discovery of new synthetic pathways .

Biological Marker Development

The compound’s unique structure allows it to be used as a marker or probe in biological systems. It can help in tracking the presence or concentration of specific enzymes or receptors within biological samples .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-31-19-7-5-15(12-20(19)32-2)9-10-25-23(29)24(30)26-18-13-16-4-3-11-27-21(28)8-6-17(14-18)22(16)27/h5,7,12-14H,3-4,6,8-11H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFCYTHUEQMBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.